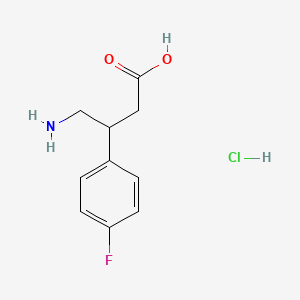

4-氨基-3-(4-氟苯基)丁酸盐酸盐

描述

4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.

科学研究应用

前药合成

该化合物是一种前药,在体内水解成4-氨基-3-(4-氟苯基)丁酸,它是作为药物和研究试剂的氨基甲酸酯合成中的中间体 .

膳食补充剂

它被发现是某些膳食补充剂的成分,这些补充剂用于各种用途,包括睡眠,减轻压力和促智作用 .

研究试剂

色谱法和质谱法

神经递质衍生物

它是 GABA 的衍生物,GABA 是一种重要的抑制性神经递质。 含有 GABA 的食物已被证明具有与血压升高相关的自主神经抑制活性 .

作用机制

Target of Action

The primary target of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is an inhibitory neurotransmitter in the central nervous system.

Mode of Action

As a GABAB receptor agonist , 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride binds to the GABAB receptors, mimicking the action of GABA . This binding action results in the activation of the receptor, leading to an increase in the inhibitory effects of GABA in the nervous system.

Biochemical Pathways

The activation of the GABAB receptor by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can result in effects such as sedation, anxiolysis, and muscle relaxation .

Result of Action

The activation of the GABAB receptor by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride leads to a decrease in neuronal excitability. This can result in a variety of effects, including sedation, anxiolysis, and muscle relaxation . These effects can be beneficial in conditions such as anxiety, insomnia, and certain types of pain.

Action Environment

The action of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride can be influenced by various environmental factors. For example, the presence of other substances that also act on the GABAB receptor can potentiate or inhibit its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

生化分析

Biochemical Properties

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA_B receptors, which are involved in inhibitory neurotransmission. This interaction leads to the modulation of neuronal excitability and has anxiolytic and nootropic effects . Additionally, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride has been shown to interact with voltage-dependent calcium channels, influencing calcium ion flux and affecting neurotransmitter release .

Cellular Effects

The effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes associated with neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis . These effects contribute to its potential therapeutic applications in treating neurological disorders.

Molecular Mechanism

At the molecular level, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exerts its effects through several mechanisms. It binds to GABA_B receptors, leading to the activation of downstream signaling pathways that result in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels . This inhibition affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of various target proteins. Additionally, the compound’s interaction with voltage-dependent calcium channels influences calcium ion influx, which plays a critical role in neurotransmitter release and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and cognitive-enhancing effects without significant adverse effects . At higher doses, it can lead to sedation, motor impairment, and potential toxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while exceeding this range results in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is involved in several metabolic pathways. It undergoes minimal metabolism in the liver, with the majority of the compound being excreted unchanged in the urine . The compound’s interaction with enzymes such as cytochrome P450 is limited, reducing the risk of drug-drug interactions . Additionally, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and energy production.

Transport and Distribution

The transport and distribution of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound is well-absorbed and distributed throughout the central nervous system, where it exerts its pharmacological effects . It interacts with transporters such as the GABA transporter, which facilitates its uptake into neurons . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight.

Subcellular Localization

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper localization and function. The subcellular localization of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is crucial for its role in modulating neurotransmitter release and synaptic transmission.

属性

IUPAC Name |

4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJNLRFZRDSVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

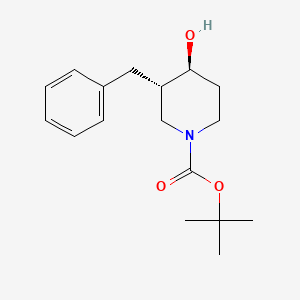

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)

![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)

![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)

![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)

![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)

![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)